Cas no 95613-71-1 (8-(methylsulfanyl)quinoline-2-carboxylic acid)

8-(methylsulfanyl)quinoline-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Quinolinecarboxylic acid, 8-(methylthio)-
- 8-(methylsulfanyl)quinoline-2-carboxylic acid
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8-(methylsulfanyl)quinoline-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10009852-2.5g |
8-(methylsulfanyl)quinoline-2-carboxylic acid |
95613-71-1 | 95% | 2.5g |
$2043.0 | 2022-11-30 | |
Enamine | BBV-77813929-2.5g |
8-(methylsulfanyl)quinoline-2-carboxylic acid |
95613-71-1 | 95% | 2.5g |
$2043.0 | 2023-10-28 | |
Enamine | EN300-10009852-5.0g |
8-(methylsulfanyl)quinoline-2-carboxylic acid |
95613-71-1 | 95% | 5.0g |
$2587.0 | 2022-11-30 | |
Enamine | EN300-10009852-10.0g |
8-(methylsulfanyl)quinoline-2-carboxylic acid |
95613-71-1 | 95% | 10.0g |
$3253.0 | 2022-11-30 | |
Enamine | BBV-77813929-10g |
8-(methylsulfanyl)quinoline-2-carboxylic acid |
95613-71-1 | 95% | 10g |
$3253.0 | 2023-10-28 | |
Enamine | BBV-77813929-5g |
8-(methylsulfanyl)quinoline-2-carboxylic acid |
95613-71-1 | 95% | 5g |
$2587.0 | 2023-10-28 | |
Enamine | EN300-10009852-1.0g |
8-(methylsulfanyl)quinoline-2-carboxylic acid |
95613-71-1 | 95% | 1.0g |
$986.0 | 2022-11-30 | |
Enamine | BBV-77813929-1g |
8-(methylsulfanyl)quinoline-2-carboxylic acid |
95613-71-1 | 95% | 1g |
$986.0 | 2023-10-28 |
8-(methylsulfanyl)quinoline-2-carboxylic acid 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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2. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
8-(methylsulfanyl)quinoline-2-carboxylic acidに関する追加情報
Comprehensive Overview of 8-(Methylsulfanyl)quinoline-2-carboxylic Acid (CAS No. 95613-71-1)
8-(Methylsulfanyl)quinoline-2-carboxylic acid (CAS No. 95613-71-1) is a specialized organic compound belonging to the quinoline family, known for its unique structural and functional properties. This compound features a methylsulfanyl group at the 8-position and a carboxylic acid moiety at the 2-position of the quinoline ring, making it a versatile intermediate in pharmaceutical and agrochemical research. Its molecular formula is C11H9NO2S, and it exhibits significant potential in drug discovery due to its ability to modulate biological activity.
In recent years, the demand for quinoline derivatives has surged, driven by their applications in medicinal chemistry and material science. Researchers are particularly interested in 8-(methylsulfanyl)quinoline-2-carboxylic acid due to its role as a precursor for synthesizing bioactive molecules. Its structural motif is frequently explored in the development of antimicrobial agents, anti-inflammatory drugs, and anticancer compounds. The compound's methylsulfanyl group enhances lipophilicity, which can improve membrane permeability—a critical factor in drug design.
The synthesis of 8-(methylsulfanyl)quinoline-2-carboxylic acid typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to optimize yield and purity. Analytical methods such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing this compound, ensuring compliance with industry standards.
From an industrial perspective, CAS No. 95613-71-1 is gaining traction as a key building block in fine chemical manufacturing. Companies specializing in custom synthesis and contract research often highlight its utility in creating tailored solutions for clients. Additionally, its compatibility with green chemistry principles aligns with the growing emphasis on sustainable production methods, making it a topic of interest in environmentally friendly synthesis discussions.
Beyond pharmaceuticals, 8-(methylsulfanyl)quinoline-2-carboxylic acid has potential applications in material science, particularly in the development of organic semiconductors and fluorescent probes. Its conjugated quinoline backbone allows for electron delocalization, which is advantageous in designing optoelectronic devices. This dual applicability in life sciences and advanced materials underscores its interdisciplinary relevance.
For researchers and industry professionals, understanding the structure-activity relationship (SAR) of quinoline derivatives like this compound is crucial. Computational tools such as molecular docking and QSAR modeling are increasingly used to predict its interactions with biological targets, accelerating the drug discovery process. These methodologies are frequently searched in academic databases, reflecting their importance in modern research.
In summary, 8-(methylsulfanyl)quinoline-2-carboxylic acid (CAS No. 95613-71-1) represents a compelling case study in the intersection of chemistry and biotechnology. Its multifaceted applications, coupled with ongoing advancements in synthetic and analytical techniques, position it as a valuable asset in scientific innovation. As the demand for high-performance compounds grows, this quinoline derivative is poised to play a pivotal role in shaping future breakthroughs.
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